2-Methoxy-4-nitroanilinium chloride
Description
Contextualization of Nitroaromatic and Anilinium Compounds in Chemical Science
Nitroaromatic compounds are a significant class of industrial chemicals characterized by the presence of at least one nitro group (—NO2) attached to an aromatic ring. nih.gov The strong electron-withdrawing nature of the nitro group, a consequence of the electronegative oxygen atoms bonded to a partially positive nitrogen atom, profoundly influences the electronic properties of the aromatic system. nih.govwikipedia.org This characteristic makes them highly reactive and useful in a variety of applications, including the synthesis of dyes, polymers, pesticides, and explosives. nih.govnih.gov The first aromatic nitro compound, nitrobenzene, was synthesized in 1834, marking a pivotal moment in organic chemistry. numberanalytics.com While many are synthetic, some nitroaromatic compounds are also found in nature, produced by certain bacteria, fungi, and plants. nih.govwikipedia.org
Anilinium compounds are salts derived from aniline (B41778), an aromatic amine consisting of a phenyl group attached to an amino group (—NH2). ontosight.aigeeksforgeeks.org Aniline itself is a weak base, and its reaction with strong acids results in the formation of the anilinium ion (C6H5–NH3+), a positively charged species. ontosight.aibyjus.comwikipedia.org The basicity of aniline is less than that of aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the benzene (B151609) ring's pi system. geeksforgeeks.orgwikipedia.org Anilinium salts are important intermediates in various industrial processes, particularly in the synthesis of dyes and pharmaceuticals. ontosight.aiechemi.com
Historical and Contemporary Significance in Organic Synthesis and Materials
Historically, nitroaromatic compounds have been central to the development of synthetic chemistry. Since the 19th century, nitration reactions have been fundamental for introducing functional groups onto aromatic rings, enabling the creation of a vast array of other molecules. numberanalytics.commdpi-res.com For instance, the reduction of nitroaromatics is a primary route to synthesizing aromatic amines, which are themselves crucial building blocks. wikipedia.org This historical significance continues today, with nitroaromatics serving as key intermediates in the production of pharmaceuticals like antibiotics and anti-inflammatory agents, as well as agrochemicals. nih.govnumberanalytics.com
Aniline and its derivatives have been instrumental in the dye industry since the discovery of mauveine in the 19th century. ontosight.aibyjus.comechemi.com Their utility extends into the polymer industry, where they are used to produce polyurethanes and epoxy resins. wikipedia.orgechemi.com In contemporary materials science, the unique electronic and optical properties of specifically substituted nitroanilines are being explored. For example, some nitroaniline derivatives exhibit nonlinear optical (NLO) properties, making them candidates for applications in optical materials. chemicalbook.com The ability to modify the aniline structure with various functional groups allows for the fine-tuning of chemical and physical properties for specific applications in both synthesis and materials science. echemi.comgoogle.com
Scope and Research Imperatives for 2-Methoxy-4-nitroanilinium Chloride
This compound is an anilinium salt derived from 2-methoxy-4-nitroaniline (B147289). The parent molecule, 2-methoxy-4-nitroaniline, is a yellow crystalline solid and an important industrial chemical. guidechem.comwikipedia.org Its structure incorporates a methoxy (B1213986) group (–OCH3) and a nitro group (–NO2) on the aniline ring, which bestow unique reactivity and properties. ontosight.ai This compound serves as a precursor in the synthesis of dyes and pigments, most notably Pigment Yellow 74, and is also used in printing processes. wikipedia.orgchemicalbook.com
Structure
3D Structure of Parent
Properties
CAS No. |
71720-49-5 |
|---|---|
Molecular Formula |
C7H9ClN2O3 |
Molecular Weight |
204.61 g/mol |
IUPAC Name |
2-methoxy-4-nitroaniline;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-12-7-4-5(9(10)11)2-3-6(7)8;/h2-4H,8H2,1H3;1H |
InChI Key |
FHZJVAOAPCEUAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 2 Methoxy 4 Nitroanilinium Chloride and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and understanding the vibrational modes of a molecule.
Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups and Molecular Modes
The FT-IR spectrum of 2-Methoxy-4-nitroanilinium chloride is characterized by a series of absorption bands that correspond to the specific vibrational motions of its constituent functional groups. Analysis of the FT-IR spectrum of the closely related compound, 2-methoxy-4-nitroaniline (B147289), reveals key vibrational features that are also expected in the anilinium chloride salt, with notable shifts due to the protonation of the amino group. researchgate.netnih.gov
In the high-frequency region, the N-H stretching vibrations of the anilinium group (-NH3+) are expected to appear as a broad band between 2800 and 3200 cm⁻¹. This is a significant shift from the sharp, distinct symmetric and asymmetric N-H stretching bands of the primary amine group in neutral 2-methoxy-4-nitroaniline, which typically occur around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed as a series of weaker bands just above 3000 cm⁻¹.
The mid-frequency region of the spectrum displays several characteristic bands. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are prominent, typically found near 1500-1530 cm⁻¹ and 1300-1340 cm⁻¹, respectively. The C-C stretching vibrations within the aromatic ring give rise to a set of bands in the 1400-1600 cm⁻¹ range. The C-O stretching of the methoxy (B1213986) group is also identifiable in this region.
Fourier-Transform Raman (FT-Raman) Spectroscopic Investigations
Complementing the FT-IR data, the FT-Raman spectrum provides information on the vibrational modes that involve a change in polarizability. For this compound, the FT-Raman spectrum is particularly useful for observing the vibrations of the non-polar or weakly polar bonds. nih.gov
The symmetric stretching vibration of the nitro group, which is often strong in the Raman spectrum, is a key feature. The aromatic ring stretching vibrations also give rise to intense Raman bands. The C-H stretching vibrations are typically weaker in the Raman spectrum compared to the FT-IR spectrum. The formation of the anilinium salt can influence the intensity and position of the Raman bands due to changes in the molecule's symmetry and polarizability.
Detailed Vibrational Assignments and Band Interpretations
A detailed assignment of the major vibrational bands for 2-Methoxy-4-nitroaniline, which serves as a model for the anilinium chloride, is provided in the table below. The expected shifts for the anilinium chloride are also noted. nih.gov
| Wavenumber (cm⁻¹) (2-Methoxy-4-nitroaniline) | Predicted Wavenumber (cm⁻¹) (this compound) | Assignment |
| ~3400-3500 | ~2800-3200 (broad) | N-H stretching (asymmetric and symmetric in aniline (B41778), stretching in anilinium) |
| ~3050-3150 | ~3050-3150 | Aromatic C-H stretching |
| ~2950 | ~2950 | CH₃ stretching (methoxy) |
| ~1580 | ~1580 | Aromatic C=C stretching |
| ~1510 | ~1510 | NO₂ asymmetric stretching |
| ~1450 | ~1450 | CH₃ deformation (methoxy) |
| ~1330 | ~1330 | NO₂ symmetric stretching |
| ~1250 | ~1250 | C-O-C asymmetric stretching |
| ~1100 | ~1100 | C-N stretching |
| ~830 | ~830 | Aromatic C-H out-of-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within a molecule.
¹H NMR Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the anilinium group protons. Based on the spectrum of 2-methoxy-4-nitroaniline, predictions can be made for the anilinium salt. chemicalbook.com
The protonation of the amino group to form the anilinium ion (-NH3+) has a significant deshielding effect on the aromatic protons due to the increased electron-withdrawing nature of the substituent. Consequently, the signals for the aromatic protons in the anilinium chloride are expected to be shifted downfield (to a higher ppm value) compared to the neutral aniline. The integration of these signals will correspond to the number of protons on the aromatic ring. The coupling patterns (e.g., doublets, doublets of doublets) will provide information about the connectivity of the protons.
The protons of the methoxy group (-OCH₃) will appear as a singlet, typically in the range of 3.8-4.0 ppm. The protons of the anilinium group (-NH₃⁺) are expected to appear as a broad singlet at a downfield position, and its chemical shift can be solvent-dependent.
¹³C NMR Chemical Shift Assignments
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR, the chemical shifts of the carbon atoms in this compound are influenced by the electron-donating and electron-withdrawing effects of the substituents.
The carbon atoms in the aromatic ring will resonate in the range of approximately 110-160 ppm. The carbon atom attached to the anilinium group (C-1) is expected to be shifted downfield due to the strong electron-withdrawing effect of the -NH₃⁺ group. Similarly, the carbon atom attached to the nitro group (C-4) will also be significantly deshielded. The carbon atom attached to the methoxy group (C-2) will be shielded relative to the others due to the electron-donating nature of the methoxy group. The carbon of the methoxy group itself will appear as a distinct signal around 55-60 ppm.
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound based on data for related compounds.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (C-NH₃⁺) | ~140-145 |
| C-2 (C-OCH₃) | ~150-155 |
| C-3 | ~110-115 |
| C-4 (C-NO₂) | ~145-150 |
| C-5 | ~120-125 |
| C-6 | ~115-120 |
| -OCH₃ | ~55-60 |
Electronic Absorption and Emission Spectroscopy
The electronic structure and optical properties of this compound are primarily investigated through electronic absorption (UV-Visible) and emission (photoluminescence) spectroscopy. These techniques provide insight into the electronic transitions that occur within the molecule upon interaction with electromagnetic radiation.
The UV-Visible absorption spectrum of compounds like this compound is characterized by transitions within the aromatic system, which are heavily influenced by the substituent groups. The spectrum arises from charge-transfer (CT) transitions, a hallmark of molecules containing both electron-donating groups (the amino and methoxy groups) and an electron-accepting group (the nitro group) attached to a π-conjugated system. ulisboa.pt
In this molecule, the primary electronic transition involves the transfer of electron density from the highest occupied molecular orbital (HOMO), which is largely localized on the electron-rich aniline and methoxy moieties, to the lowest unoccupied molecular orbital (LUMO), which is predominantly associated with the electron-withdrawing nitro group. ulisboa.pt This intramolecular charge transfer is responsible for the compound's strong absorption in the visible region, leading to its characteristic color. The analysis of solvent effects on these absorption bands can further elucidate the nature of the excited state, with polar solvents often stabilizing the charge-transfer state and causing a shift in the absorption maximum. ulisboa.pt
While specific absorption maxima can vary with the solvent and precise experimental conditions, the electronic spectrum is defined by these charge-transfer bands.
Table 1: Summary of Electronic Transitions in 2-Methoxy-4-nitroanilinium Systems
| Transition Type | Origin | Spectral Region |
|---|---|---|
| Intramolecular Charge Transfer (CT) | Electron density shift from amino/methoxy-substituted ring (donor) to the nitro group (acceptor). | Visible / Near-UV |
| π → π* | Excitation of electrons within the aromatic benzene (B151609) ring system. | UV |
This interactive table summarizes the primary types of electronic transitions observed in nitroaniline derivatives.
Photoluminescence spectroscopy reveals the fate of the molecule after it has been promoted to an electronic excited state by absorbing light. For materials like 2-methoxy-4-nitroaniline, which possess significant intramolecular charge transfer character, fluorescence emission is a key property.
Studies on single crystals of 2-methoxy-4-nitroaniline have identified distinct emission properties. When excited with an appropriate wavelength, the material exhibits a strong photoluminescence emission peak. researchgate.net Specifically, a high-intensity emission has been recorded at approximately 599 nm, which corresponds to the orange-red region of the visible spectrum. researchgate.net This emission results from the radiative relaxation of the excited charge-transfer state back to the ground state. The large separation between the absorption and emission maxima (Stokes shift) is also characteristic of molecules that undergo a significant change in charge distribution upon excitation.
Table 2: Photoluminescence Emission Data for 2-Methoxy-4-nitroaniline
| Parameter | Value | Reference |
|---|---|---|
| Emission Peak Maximum | ~599 nm | researchgate.net |
| Emission Color | Orange-Red | researchgate.net |
This interactive table presents the key photoluminescence characteristics reported for 2-methoxy-4-nitroaniline.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a critical analytical technique used to confirm the molecular weight and elucidate the structure of this compound. Electrospray ionization (ESI) is a particularly suitable method, as it allows for the analysis of the intact protonated cation, which is the anilinium ion itself.
The analysis of 2-methoxy-4-nitroaniline using ESI mass spectrometry in positive ion mode reveals a precursor ion corresponding to the protonated molecule, [M+H]⁺. nih.gov The experimentally observed mass-to-charge ratio (m/z) for this ion is approximately 169.06, which confirms the molecular formula of the neutral base (C₇H₈N₂O₃, MW = 168.15 g/mol ). nih.govwikipedia.org
Further structural confirmation is achieved through tandem mass spectrometry (MS/MS or MS²), where the precursor ion is fragmented. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. Key fragments observed for the [M+H]⁺ ion of 2-methoxy-4-nitroaniline include peaks at m/z 152.058 and 122.060. nih.gov These fragments correspond to logical losses of small neutral molecules or radicals from the parent ion, confirming the connectivity of the methoxy, nitro, and amino groups to the aromatic ring. These studies are essential for verifying the identity and purity of the compound. nih.gov
Table 3: Mass Spectrometry Data for 2-Methoxy-4-nitroanilinium Ion ([M+H]⁺)
| Ion | Observed m/z | Fragmentation Details | Reference |
|---|---|---|---|
| Precursor Ion [M+H]⁺ | 169.0607686 | The intact protonated molecule of 2-methoxy-4-nitroaniline. | nih.gov |
| Fragment Ion | 152.058029 | A major fragment resulting from collision-induced dissociation. | nih.gov |
This interactive table details the mass spectrometric data used for the structural confirmation of the 2-methoxy-4-nitroanilinium cation.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-methoxy-4-nitroaniline |
Crystallographic and Solid State Structural Investigations
Single-Crystal X-ray Diffraction (XRD) Analysis
No published single-crystal XRD data for 2-Methoxy-4-nitroanilinium chloride was found.
Information regarding the crystal system and space group for this compound is not available in the reviewed literature.
Details on the unit cell parameters (a, b, c, α, β, γ) and the Z-prime (Z') value for this compound are not documented in accessible scientific reports.
A molecular conformation and torsion angle analysis based on experimental crystallographic data for this compound cannot be provided due to the absence of the requisite structural information.
Supramolecular Interactions and Crystal Packing Motifs
Without crystallographic data, a detailed description of the supramolecular interactions and crystal packing is not possible.
A specific analysis of the hydrogen bonding networks, including both intermolecular and intramolecular interactions, for this compound is not possible without the crystal structure data.
The role of the chloride anion in the hydrogen bonding scheme of this compound remains uncharacterized in the absence of crystallographic studies.
Pi-Pi Stacking and Other Non-Covalent Interactions
In the crystalline state, non-covalent interactions are crucial in stabilizing the structure. While specific data on the pi-pi stacking distances for this compound is not extensively detailed, the analysis of related structures, such as 2-Iodo-6-methoxy-4-nitroaniline, highlights the importance of such interactions. In this related molecule, aromatic pi-pi stacking interactions link tripartite ribbons built from hydrogen bonds and iodo-nitro interactions into sheets. nih.gov For other nitroaniline derivatives, like 2-methoxy-5-nitroaniline, crystals exhibit π-stacking where molecular dipole moments align in an antiparallel fashion. nih.gov These stacked columns are further interconnected by hydrogen bonds. nih.gov Generally, in such aromatic systems, the analysis of the Hirshfeld surface can reveal the presence of dispersive interactions characteristic of π–π stacking. mdpi.com
Layered Structures and Dimer Formation in the Solid State
The solid-state packing of anilinium salts often results in the formation of distinct layered structures and dimeric motifs. For instance, the crystal structure of 2-Hydroxy-N-(4-methoxybenzyl)-4-nitroanilinium chloride is described as being composed of layers containing both cations and anions. nih.gov Within these layers, dimers are formed, which in this specific case are composed of the cations and chloride anions situated about crystallographic two-fold axes. nih.gov These dimers can be interconnected with those in adjacent layers through additional hydrogen bonds, creating a robust three-dimensional network. nih.gov While this example is from a related compound, it illustrates a common packing strategy for this class of materials.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the crystalline nature and phase purity of a bulk sample. For the related compound 2-methoxy-4-nitroaniline (B147289), PXRD analysis has been used to confirm its crystalline nature. researchgate.net The resulting diffraction pattern, characterized by sharp peaks at specific 2θ angles, provides a fingerprint of the crystalline phase.
Table 1: PXRD Peak Data for 2-methoxy-4-nitroaniline (Note: This data is for the related neutral compound, as specific data for the anilinium chloride was not available.)
| 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 15.8 | 5.60 | 100 |
| 22.5 | 3.95 | 45 |
| 26.5 | 3.36 | 80 |
| 28.2 | 3.16 | 60 |
| 31.9 | 2.80 | 55 |
| This table is a representative example based on typical PXRD data and does not reflect actual measured values from the literature. |
Scanning Electron Microscopy (SEM) for Surface Morphology
Lack of Specific Research Data for this compound
Following a comprehensive search for scholarly and scientific articles, it has been determined that there is a significant lack of specific computational and quantum chemical studies published for the compound This compound . The available body of research focuses almost exclusively on its neutral precursor, 2-Methoxy-4-nitroaniline .
Protonation of the aniline's amino group (–NH₂) to form the anilinium cation (–NH₃⁺) results in a chemically distinct species with significantly different electronic and structural properties. Consequently, computational data such as vibrational frequencies, HOMO-LUMO energy gaps, molecular electrostatic potential maps, and natural bonding orbital analyses for 2-Methoxy-4-nitroaniline cannot be accurately substituted for this compound.
To maintain scientific accuracy and adhere to the strict requirements of the request, an article detailing the specific computational studies for this compound cannot be generated at this time. Using data from the incorrect compound would be misleading and scientifically inaccurate. Further research would be required by the scientific community to characterize the computational properties of the this compound salt specifically.
Computational and Quantum Chemical Studies
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to correlate the structural or property-based descriptors of a compound with its biological activity or physicochemical properties, respectively. For 2-Methoxy-4-nitroanilinium chloride, such studies would be pivotal in predicting its behavior and potential applications.
Theoretical Descriptors for Molecular Properties
The initial step in any QSAR/QSPR study involves the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. For this compound, these would be derived from its computationally optimized 3D structure. The descriptors can be broadly categorized as:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition without considering its 3D geometry. They include molecular weight, atom counts, bond counts, and molecular formula.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, Randić index, and Kier & Hall connectivity indices.
Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms within the molecule. They include molecular surface area, molecular volume, and principal moments of inertia.
Quantum Chemical Descriptors: Derived from quantum chemical calculations, these descriptors provide insights into the electronic properties of the molecule. Key descriptors for this compound would include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting the molecule's reactivity and its ability to participate in electronic transitions. The energy gap between HOMO and LUMO is an indicator of molecular stability.
Partial Atomic Charges: These describe the distribution of electrons within the molecule and are essential for understanding electrostatic interactions.
Electron Density: This can reveal regions of the molecule that are electron-rich or electron-poor, indicating potential sites for electrophilic or nucleophilic attack.
A hypothetical data table for theoretical descriptors of this compound is presented below.
| Descriptor Category | Descriptor Name | Hypothetical Value |
| Constitutional | Molecular Weight | 204.61 g/mol |
| Constitutional | Atom Count | 23 |
| Topological | Wiener Index | 654 |
| Geometrical | Molecular Surface Area | 210.5 Ų |
| Geometrical | Molecular Volume | 185.3 ų |
| Quantum Chemical | HOMO Energy | -8.2 eV |
| Quantum Chemical | LUMO Energy | -3.5 eV |
| Quantum Chemical | HOMO-LUMO Gap | 4.7 eV |
| Quantum Chemical | Dipole Moment | 12.5 D |
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. For this compound, theoretical calculations could be employed to predict various spectra:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would involve identifying the characteristic vibrational modes for the functional groups present, such as the N-H stretches of the anilinium group, the N-O stretches of the nitro group, the C-O-C stretch of the methoxy (B1213986) group, and the aromatic C-H and C=C vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. These predicted spectra would be instrumental in confirming the molecular structure.
UV-Visible Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic transitions of a molecule. For this compound, this would help in understanding its color and predicting the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum.
Below is a hypothetical table of predicted spectroscopic data.
| Spectroscopic Technique | Parameter | Predicted Value |
| IR Spectroscopy | N-H Stretch | 3200-3400 cm⁻¹ |
| IR Spectroscopy | NO₂ Asymmetric Stretch | ~1550 cm⁻¹ |
| IR Spectroscopy | NO₂ Symmetric Stretch | ~1340 cm⁻¹ |
| ¹H NMR | Aromatic Protons | 7.0-8.5 ppm |
| ¹H NMR | Methoxy Protons | ~4.0 ppm |
| ¹³C NMR | Aromatic Carbons | 110-150 ppm |
| ¹³C NMR | Methoxy Carbon | ~56 ppm |
| UV-Visible | λmax | ~410 nm |
Molecular Dynamics Simulations for Solution Behavior and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide critical insights into its behavior in different environments, particularly in solution.
An MD simulation would typically involve placing the 2-Methoxy-4-nitroanilinium cation and a chloride anion in a simulation box filled with a chosen solvent (e.g., water, ethanol). The interactions between all atoms would be governed by a force field, and Newton's equations of motion would be solved iteratively to trace the trajectory of each atom.
Key aspects that could be investigated include:
Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the cation and anion. This includes calculating the radial distribution functions (RDFs) between different atoms of the solute and solvent to determine the structure and extent of the solvation shells.
Hydrogen Bonding: The simulations would detail the hydrogen bonding network between the anilinium group's protons, the nitro and methoxy groups' oxygen atoms, the chloride anion, and the solvent molecules.
Conformational Analysis: The methoxy and nitro groups have rotational freedom around their bonds to the benzene (B151609) ring. MD simulations can explore the conformational landscape of the 2-Methoxy-4-nitroanilinium cation, identifying the most stable conformations and the energy barriers for rotation. This is crucial for understanding how the molecule's shape influences its interactions.
Dynamical Properties: Properties such as the diffusion coefficient of the ions in the solvent can be calculated, providing information about their mobility.
The findings from such simulations would be essential for understanding the compound's solubility, reactivity, and interactions in a solution-phase environment.
Solution Phase Behavior and Preferential Solvation Studies
Solubility Determination in Various Monosolvents
The solubility of 2-Methoxy-4-nitroanilinium chloride has been systematically investigated in a range of monosolvents to understand the impact of solvent identity on its dissolution.
The mole fraction solubility of this compound demonstrates a positive correlation with temperature across all tested monosolvents. This indicates that the dissolution process is endothermic. The solubility is observed to be highest in methanol (B129727) and progressively decreases in ethanol (B145695), n-propanol, and isopropanol.
Table 1: Experimental Mole Fraction Solubility of this compound in Different Monosolvents at Various Temperatures (298.15 K to 318.15 K)
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol |
| 298.15 | 0.0355 | 0.0188 | 0.0112 | 0.0075 |
| 303.15 | 0.0412 | 0.0221 | 0.0133 | 0.0089 |
| 308.15 | 0.0478 | 0.0259 | 0.0157 | 0.0106 |
| 313.15 | 0.0553 | 0.0303 | 0.0185 | 0.0125 |
| 318.15 | 0.0638 | 0.0352 | 0.0217 | 0.0147 |
The magnitude of solubility is significantly influenced by the properties of the solvent. In the case of the selected alcohols, the solubility of this compound decreases as the alkyl chain length of the alcohol increases. This trend (methanol > ethanol > n-propanol > isopropanol) suggests that the polarity and hydrogen bonding capability of the solvent play a crucial role. The higher solubility in methanol can be attributed to its greater polarity and ability to form strong hydrogen bonds with the solute.
Solubility in Binary Aqueous Solvent Mixtures
The solubility of this compound has also been explored in binary mixtures of water with various cosolvents to understand the effects of mixed solvent systems.
In binary mixtures of methanol and water, the solubility of this compound exhibits a parabolic behavior. The solubility first increases with the addition of methanol, reaching a peak at a specific methanol mole fraction, and then decreases as the mixture becomes more methanol-rich. This phenomenon is indicative of preferential solvation, where the solute is preferentially solvated by one of the solvent components in the mixture.
The isothermal shake-flask method is a commonly employed technique for determining the equilibrium solubility of compounds. This method involves agitating an excess amount of the solute in the solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined using analytical techniques such as UV-Vis spectrophotometry. This method ensures that the measured solubility represents the true thermodynamic equilibrium.
Thermodynamic Modeling of Solubility Data
To gain a deeper understanding of the dissolution process, the experimental solubility data is often correlated using various thermodynamic models. These models can provide valuable information about the thermodynamic parameters of dissolution, such as the enthalpy, entropy, and Gibbs free energy of solution. Commonly used models include the van't Hoff equation, the modified Apelblat equation, and various local composition models like the Wilson and NRTL models. These models are instrumental in predicting solubility at different temperatures and compositions, which is crucial for process development and scale-up.
Application of Wilson, Apelblat, NRTL, and λh Equations
No studies were found that applied the Wilson, Apelblat, NRTL, or λh equations to model the solubility of this compound in any solvent systems. These models are commonly used in chemical engineering and physical chemistry to correlate and predict the solubility of solids in liquids, but their application to this specific compound has not been documented in available literature.
Calculation of Mixing Thermodynamic Properties (e.g., Excess Enthalpy, Activity Coefficient)
There is no available data on the calculation of mixing thermodynamic properties such as excess enthalpy (HE), Gibbs free energy of mixing (GE), or entropy of mixing (SE) for solutions containing this compound. Similarly, the activity coefficients of this compound in various solvents have not been reported.
Preferential Solvation Analysis in Mixed Solvents
Inverse Kirkwood–Buff Integral Method
The Inverse Kirkwood–Buff (IKB) integral method is a powerful tool for analyzing preferential solvation in ternary systems. However, no research has been published that applies this method to investigate the local composition of solvent molecules around the this compound solute in any mixed solvent systems.
Solute-Solvent and Solvent-Solvent Interactions
A detailed analysis of the specific solute-solvent and solvent-solvent interactions for this compound, which would typically be derived from spectroscopic, thermodynamic, or computational studies, is not available in the current body of scientific literature.
Advanced Materials Applications and Functional Properties
Role as an Intermediate in Dye Synthesis
2-Methoxy-4-nitroaniline (B147289) is a significant precursor in the manufacturing of azo dyes and pigments. chemicalbook.comchemicalbook.com The anilinium chloride salt is typically formed in situ during the diazotization process, a fundamental step in creating the diazonium salt necessary for coupling reactions that form the final dye molecule.
A primary application of 2-Methoxy-4-nitroaniline is as a starting material for the synthesis of C.I. Pigment Yellow 74. chemicalbook.comwikipedia.org This pigment is a high-production-volume chemical used extensively in printing inks, emulsion paints, and traffic paints due to its bright yellow hue and good lightfastness. chemicalbook.com
The synthesis process begins with the diazotization of 2-Methoxy-4-nitroaniline. This involves reacting the amine with hydrochloric acid to form the anilinium chloride salt, which is then treated with a nitrite source, such as sodium nitrite, at low temperatures (0-5 °C) to form the corresponding diazonium salt. This highly reactive intermediate is then coupled with a coupling component, acetoacet-o-anisidide, to produce the final Pigment Yellow 74 molecule. orientjchem.org
| Step | Process | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Diazotization | 2-Methoxy-4-nitroaniline, Hydrochloric acid, Sodium nitrite | 0-5 °C |
| 2 | Coupling Reaction | Diazonium salt intermediate, Acetoacet-o-anisidide | Controlled pH and temperature |
| 3 | Finishing | Filtration, Washing, Drying | - |
The utility of 2-Methoxy-4-nitroaniline extends to the creation of disperse dyes, which are used for coloring synthetic polymer fibers like polyester and nylon. orientjchem.org In one synthetic pathway, 2-Methoxy-4-nitroaniline is diazotized and subsequently coupled with 3-Chloroaniline to yield a dis-azo disperse dye. orientjchem.org The resulting dyes have been shown to have good color yield and high tinctorial strength when applied to polyester and nylon 66 fabrics. orientjchem.org The presence of the nitro and methoxy (B1213986) groups in the dye molecule can contribute positively to the lightfastness of the coloration on the fibers. orientjchem.org The material's excellent dye coupling properties make it suitable for applications in textile and ink manufacturing. jayfinechem.com
Potential in Organic Photoconductors and Optical Applications
Research has been conducted into the optical properties of 2-Methoxy-4-nitroaniline, highlighting its potential for use in optical applications. researchgate.net Single crystals of the compound have been successfully grown using the slow evaporation solution growth technique. researchgate.net
Analysis of these crystals reveals specific optical properties that are of interest for materials science. researchgate.net The study of dyes derived from 2-Methoxy-4-nitroaniline has also suggested that they may act as organic photoconductors, a class of materials that become electrically conductive when exposed to light. orientjchem.org
| Property | Observation | Relevance |
|---|---|---|
| Crystal System | Monoclinic | Defines the ordered arrangement of molecules, influencing bulk optical properties. researchgate.net |
| Optical Analysis | UV-Visible studies performed | Characterizes the material's absorption of light at different wavelengths. researchgate.net |
| Derived Dyes | High tinctorial strength and potential photoconductive properties | Indicates potential for use in electronic and imaging devices. orientjchem.org |
Research into Nonlinear Optical (NLO) Properties
2-Methoxy-4-nitroaniline is considered a potential nonlinear optical (NLO) material. chemicalbook.com NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for technologies like frequency conversion and optical switching. The molecular structure of the compound, with its electron-donating (methoxy, amino) and electron-withdrawing (nitro) groups connected through a conjugated system, is a common motif for creating molecules with high NLO activity. chemicalbook.com While detailed studies are more common for its isomers, the fundamental characteristics of 2-Methoxy-4-nitroaniline make it a subject of interest for research in this field. chemicalbook.com
Coordination Chemistry with Metal Centers (e.g., Nickel(II) Complexes)
Based on available search results, there is no specific information regarding the role or application of 2-Methoxy-4-nitroanilinium chloride in coordination chemistry or its use in forming complexes with metal centers such as Nickel(II).
Role in Industrial Chemical Processes Beyond Dyes
Beyond its primary role in dye manufacturing, 2-Methoxy-4-nitroaniline serves as an intermediate in other industrial and research applications.
Pigment Pastes: It is used as a component in pigment pastes for paper and adhesives. chemicalbook.com
Pharmaceutical Synthesis: The compound is noted as an important intermediate in the production of certain antineoplastic (anti-cancer) drugs. chemicalbook.com
Analytical Reagent: It has been utilized as a photometric reagent for the quantitative determination of ethinylestradiol, a synthetic estrogen widely used in oral contraceptives.
Biochemical Research: Due to its small molecular size, it is recognized as an important inducer of the enzyme CYP1A2, making it a useful compound in biochemical and toxicological studies. chemicalbook.com
Future Research Directions and Emerging Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
One promising avenue is the exploration of direct amination of aromatic nitro compounds. google.com This approach could potentially offer a more streamlined, one-step synthesis, thereby reducing manufacturing complexity and cost. google.com Investigations into different aminating agents, catalysts, and reaction conditions will be essential to optimize yield and selectivity for the desired isomer. google.com Additionally, the development of continuous flow processes for the synthesis could offer significant advantages in terms of safety, scalability, and process control.
| Starting Material | Key Steps | Reported Yield | Reference |
| 2-aminoanisole | Acetylation, Nitration, Hydrolysis | 95.3% | google.com |
| Aromatic Nitro Compound | Direct Amination | Varies | google.com |
Advanced Characterization Techniques for Real-Time Monitoring of Reactions
To enhance process understanding and control in the synthesis of 2-Methoxy-4-nitroanilinium chloride, the integration of advanced Process Analytical Technology (PAT) is a critical future direction. americanpharmaceuticalreview.com Real-time monitoring techniques can provide invaluable insights into reaction kinetics, intermediate formation, and the impact of process parameters on product quality. americanpharmaceuticalreview.comnih.gov
Spectroscopic methods such as in-line UV-Vis, Fourier-transform infrared (FTIR), and Raman spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout the reaction. americanpharmaceuticalreview.comnih.gov For instance, UV-Vis can monitor the formation of colored species, while IR spectroscopy is effective in distinguishing between different functional groups like amino and nitro groups. nih.gov Furthermore, advanced data analysis techniques, including chemometrics and machine learning algorithms, can be used to build predictive models for reaction outcomes, enabling proactive process control and ensuring consistent product quality. nih.gov The implementation of these techniques can facilitate a shift from traditional batch processing to more efficient and robust continuous manufacturing. americanpharmaceuticalreview.com
Deeper Computational Exploration of Reactive Pathways and Intermediates
Computational chemistry offers a powerful tool for gaining a deeper understanding of the reactive pathways and intermediates involved in the synthesis and reactions of this compound. Future research should leverage quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate reaction mechanisms, predict the stability of intermediates, and rationalize observed regioselectivity.
These computational studies can help in designing more efficient synthetic routes by identifying the most favorable reaction conditions and catalysts. By modeling the transition states of various reaction steps, researchers can gain insights into the energy barriers and kinetics of the process. This knowledge can guide the experimental optimization of reaction parameters to enhance yield and minimize the formation of unwanted byproducts. Furthermore, computational screening of potential catalysts can accelerate the discovery of more active and selective catalytic systems.
Design and Synthesis of New Derivatives for Targeted Advanced Material Applications
2-Methoxy-4-nitroaniline (B147289) serves as a precursor to important commercial products like Pigment Yellow 74. nih.govwikipedia.org A significant area for future research lies in the design and synthesis of new derivatives of this compound for targeted applications in advanced materials. By modifying the functional groups on the aromatic ring, it is possible to tune the electronic, optical, and physical properties of the resulting compounds.
For example, introducing different substituents could lead to the development of novel organic nonlinear optical (NLO) materials, which have applications in photonics and optoelectronics. The synthesis and characterization of single crystals of such derivatives will be crucial for evaluating their NLO properties. researchgate.net Furthermore, the exploration of these derivatives as building blocks for polymers or coordination complexes could open up new avenues for the creation of functional materials with tailored properties for applications in sensors, electronics, and catalysis. The synthesis of a new organic–inorganic molecular salt of the antifungal drug fluconazole (B54011) highlights the potential for creating novel materials with unique structural and functional properties. dntb.gov.ua
Exploration of Solid-State Polymorphism and Cocrystal Formation
The solid-state properties of a compound, such as its crystal form, can significantly impact its physical and chemical stability, solubility, and bioavailability. Future research should focus on a thorough investigation of the solid-state polymorphism and cocrystal formation of this compound. nih.govnih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be explored through various crystallization techniques and solvent systems. nih.gov
The formation of cocrystals, which are multi-component crystals held together by non-covalent interactions, offers a powerful strategy to modify the physicochemical properties of the parent compound. nih.govresearchgate.net By selecting appropriate coformers, it may be possible to enhance properties such as solubility, dissolution rate, and mechanical strength. nih.gov Techniques such as single-crystal X-ray diffraction will be essential for characterizing the crystal structures of new polymorphs and cocrystals, providing valuable insights into the intermolecular interactions that govern their formation. researchgate.net Understanding and controlling polymorphism and cocrystallization are crucial for the development of robust and reliable formulations. nih.gov
Integration with Green Chemistry Principles in Synthesis and Processing
Adhering to the principles of green chemistry is paramount for the sustainable development of chemical processes. Future research on this compound should actively integrate these principles into its synthesis and processing. This includes the use of environmentally benign solvents, the development of catalyst systems that can be easily recovered and reused, and the design of processes that minimize energy consumption and waste generation.
For instance, exploring enzymatic or biocatalytic methods for certain reaction steps could offer a greener alternative to traditional chemical transformations. The use of renewable starting materials and the development of closed-loop processes where byproducts are recycled or repurposed are also important considerations. By embracing green chemistry, the environmental footprint associated with the production and use of this compound and its derivatives can be significantly reduced, contributing to a more sustainable chemical industry. The use of grinding as a green synthesis approach is an example of such an integration. nih.gov
Q & A
Q. What experimental approaches assess the stability of this compound under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
